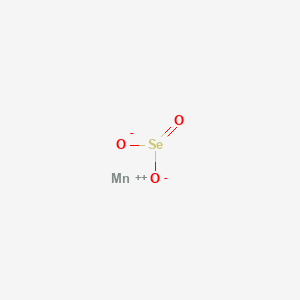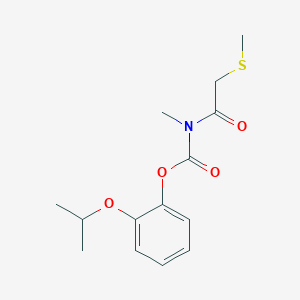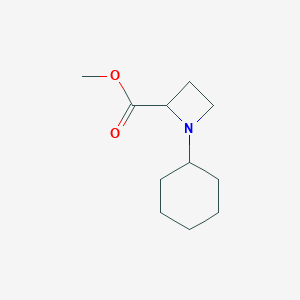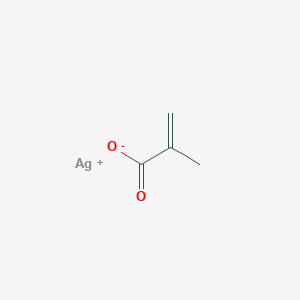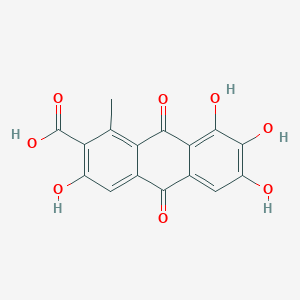
3,6,7,8-Tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,7,8-Tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid, also known as emodin, is a naturally occurring anthraquinone derivative that has gained significant attention in the scientific community due to its diverse range of biological activities. Emodin is found in various plants, including Rheum palmatum, Polygonum cuspidatum, and Cassia obtusifolia.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Synthesis and Activity: A study focused on the synthesis of 1,3,5,7-tetrahydroxy-9,10-anthraquinone, closely related to 3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid, and its derivatives. The synthesized compounds displayed varying levels of antibacterial activity against pathogens like Bacillus subtilis and Escherichia coli (Nurbayti, Mujahidin, & Syah, 2022).
Synthetic Applications
- Synthesis of Carminic Acid: The first synthesis of carminic acid, a derivative of 3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid, was described, showcasing the chemical pathway and potential industrial applications of such synthesis (Allevi et al., 1998).
Pigments from Fungi
- Natural Occurrence in Fungi: The compound was identified in the fruit bodies of certain fungi, demonstrating its natural occurrence and potential for extraction from biological sources (Gill et al., 1998).
Applications in Organometallic Chemistry
- Organotin(IV) Complexes: Research into organotin(IV) complexes constructed from derivatives of 3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid revealed potential applications in antibacterial and antitumor activities, highlighting the compound's versatility in medicinal chemistry (Wu et al., 2009).
Metal Ion Complexation
- Stability Constants with Metal Ions: A study investigated the dissociation constants of carminic acid and its complexation with various metal ions. This research provides insights into the compound's potential use in metal ion sensing and separation processes (Atabey, Sarı, & Al-Obaidi, 2012).
Photoactive Compounds
- GnRH Conjugates with Carminic Acid: The synthesis of carminic acid conjugates with gonadotropin-releasing hormone (GnRH) and their ability to generate reactive oxygen species under light stimulation showcases the compound's potential in developing photoactive drugs (Lev-Goldman et al., 2008).
Co-crystallization Studies
- Crystallographic Analysis: The co-crystallization of related compounds provides valuable data for understanding the molecular structure and potential pharmaceutical applications (Drake et al., 2012).
Eigenschaften
CAS-Nummer |
18499-89-3 |
|---|---|
Produktname |
3,6,7,8-Tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid |
Molekularformel |
C16H10O8 |
Molekulargewicht |
330.24 g/mol |
IUPAC-Name |
3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C16H10O8/c1-4-9-5(2-7(17)10(4)16(23)24)12(19)6-3-8(18)13(20)15(22)11(6)14(9)21/h2-3,17-18,20,22H,1H3,(H,23,24) |
InChI-Schlüssel |
CVEVVUDMNOQKMX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O |
Kanonische SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



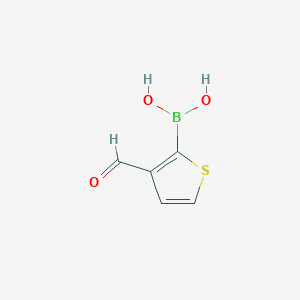
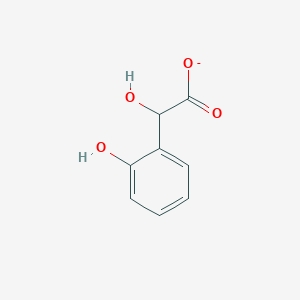
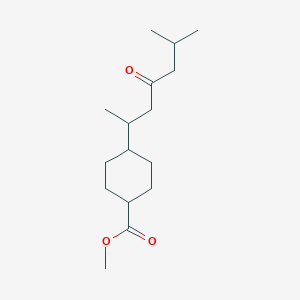
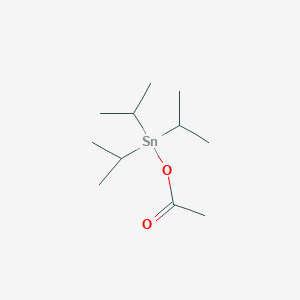
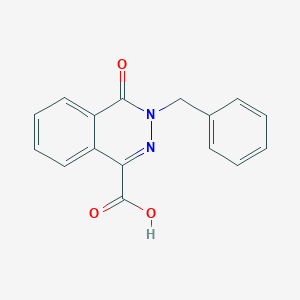
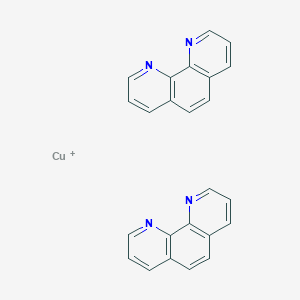

![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)

